molecular formula C15H11NO3 B1353257 3-Nitrochalcone CAS No. 614-48-2

3-Nitrochalcone

Cat. No. B1353257
CAS RN: 614-48-2
M. Wt: 253.25 g/mol
InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
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Description

3-Nitrochalcone is a chemical compound with the formula C15H11NO3 . It is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids .


Synthesis Analysis

This compound can be synthesized via Claisen-Schmidt condensation between 2-nitroacetophenone and nitrobenzaldehyde . Another method involves an aldol condensation reaction using 3-nitrobenzaldehyde, acetophenone, ethanol, and sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound consists of two aromatic rings joined by a 3-carbon α-, β -unsaturated carbonyl chain . It contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.25 g/mol . It has a melting point of 142-146 °C and an estimated boiling point of 396.45°C .

Scientific Research Applications

Crystal and Molecular Structures

The study of crystal structures of nitrochalcone derivatives, including 3-nitrochalcone, provides insights into their conformational aspects. This research is crucial for understanding the physical and chemical properties of these compounds (Jungk & Schmidt, 1970).

Synthesis of Sultams and Pyrrolo[2,3-b]quinolones

This compound derivatives are used in the synthesis of sultams and pyrrolo[2,3-b]quinolones, important compounds in medicinal chemistry. These processes involve catalyst-free, redox-neutral syntheses, highlighting the compound's versatility in organic synthesis (Nguyen & Retailleau, 2017); (Lin et al., 2017).

Nonlinear Optical Properties

Nitrochalcones, including this compound, are studied for their nonlinear optical properties. This research is significant in the field of photonics for developing materials with unique optical characteristics (Gu et al., 2009).

Antimicrobial Activity

Studies have demonstrated the antimicrobial activity of nitrochalcone compounds. This is particularly relevant in addressing hospital-acquired infections and the development of new antimicrobial agents (de Almeida Sayão de Emeri et al., 2019).

Synthesis of Quinolines and Indoles

This compound derivatives play a role in the synthesis of quinolines and indoles, compounds with potential biological activity. These syntheses involve innovative methods like Meinwald rearrangement and intramolecular reductive cyclization, showcasing the compound's utility in organic chemistry (Wang et al., 2016).

Nonlinear Optical Material Development

The development of nonlinear optical materials using this compound derivatives is a key area of research. These materials are useful in various optical applications, including laser technology and photonics (Patil et al., 2006).

Safety and Hazards

According to the safety data sheet, 3-Nitrochalcone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Chalcones, including 3-Nitrochalcone, continue to show promise for new drug investigations . They have been shown to possess a range of pharmacological and biological effects, making them a viable alternative for the investigation of their antibacterial potential .

Biochemical Analysis

Biochemical Properties

3-Nitrochalcone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases and mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and influencing cellular redox states . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . These cellular effects make this compound a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, this compound can modulate metabolic flux and alter metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

614-48-2, 24721-24-2
Record name Chalcone, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-48-2
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Record name 3-nitrochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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